
N-(prop-2-en-1-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-en-1-yl)oxolane-3-carboxamide is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Anticancer Potential
A derivative of 1,8-naphthyridine-3-carboxamide, closely related to N-(prop-2-en-1-yl)oxolane-3-carboxamide, demonstrated significant anti-cancer and anti-inflammatory properties. This compound inhibited the secretion of pro-inflammatory cytokines and showed potent in vitro and in vivo anti-inflammatory activity, suggesting potential for development as a dual anti-cancer and anti-inflammatory agent (Madaan et al., 2013).
Synthesis of Oxolan-2-one Derivatives
Research on the synthesis of novel oxolan-2-one derivatives, which are structurally similar to this compound, highlighted the utility of these compounds in chemical synthesis. These derivatives were synthesized using the Suzuki-Miyaura reaction, showcasing their relevance in organic chemistry (Ghochikyan et al., 2019).
Heterocyclic Derivative Syntheses
In a study involving the synthesis of heterocyclic derivatives, compounds similar to this compound were used. These derivatives were synthesized under oxidative carbonylation conditions, yielding various heterocyclic compounds, thus demonstrating the compound's utility in the creation of diverse chemical structures (Bacchi et al., 2005).
Fungicide Development
Carboxin-related carboxamides, structurally related to this compound, have been shown to be effective in controlling plant diseases. These compounds, including derivatives like N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide, have broad-spectrum activity against various fungi, demonstrating the potential of this compound in fungicide development (Yoshikawa et al., 2011).
Propiedades
IUPAC Name |
N-prop-2-enyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETOHHRRSZHJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
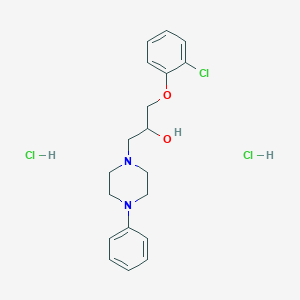
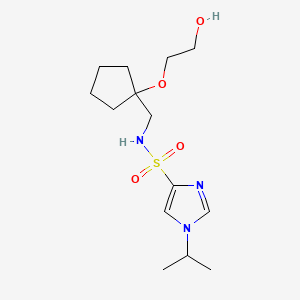
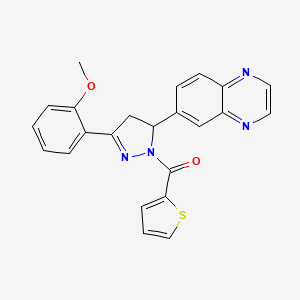
![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
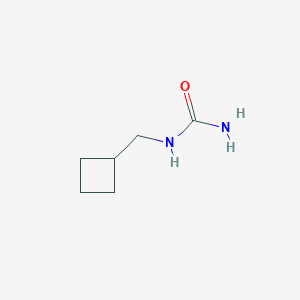
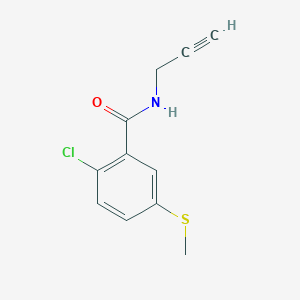


![Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2377111.png)


![N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2377115.png)
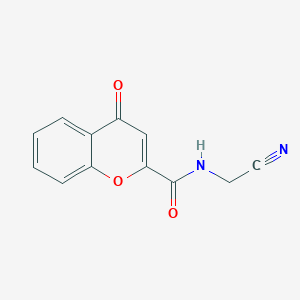
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2377119.png)
